The Architecture and Utility of H2N-PEG6-Hydrazide: A Technical Guide for Advanced Drug Development
The Architecture and Utility of H2N-PEG6-Hydrazide: A Technical Guide for Advanced Drug Development
For Immediate Release
Shanghai, China – December 2, 2025 – In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the strategic selection of linker molecules is paramount to the efficacy and success of novel drug modalities. This technical guide provides an in-depth analysis of H2N-PEG6-Hydrazide, a heterobifunctional linker increasingly employed by researchers, scientists, and drug development professionals. This document outlines its core structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and application in advanced therapeutic design, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Physicochemical Properties of H2N-PEG6-Hydrazide
H2N-PEG6-Hydrazide is a chemical entity featuring a primary amine (H2N) at one terminus and a hydrazide (-NHNH2) group at the other, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. This distinct architecture provides a versatile platform for bioconjugation, offering a hydrophilic spacer that can enhance the solubility and pharmacokinetic profile of the conjugated molecule.[1]
The primary amine serves as a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters. Conversely, the hydrazide group offers a chemoselective ligation point for molecules containing aldehyde or ketone functionalities, forming a stable hydrazone bond.[2] This orthogonality of reactive ends makes H2N-PEG6-Hydrazide a valuable tool in the stepwise assembly of complex biomolecules.
Table 1: Physicochemical Properties of H2N-PEG6-Hydrazide
| Property | Value | Reference |
| IUPAC Name | 1-amino-3,6,9,12,15,18-hexaoxahenicosane-21-hydrazide | [3] |
| Molecular Formula | C15H33N3O7 | [3][4] |
| Molecular Weight | 367.44 g/mol | |
| SMILES | O=C(CCOCCOCCOCCOCCOCCOCCN)NN | |
| Appearance | To be determined | |
| Purity | >98% (typical) | |
| Solubility | Soluble in polar solvents like DMSO or water | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Experimental Protocols
Synthesis of H2N-PEG6-Hydrazide
The synthesis of H2N-PEG6-Hydrazide can be achieved through a multi-step process starting from a commercially available PEG derivative. The following protocol is a representative example based on established chemical transformations for synthesizing heterobifunctional PEG linkers.
Materials:
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α-Phthalimido-ω-hydroxy-PEG6
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Methanesulfonyl chloride (MsCl)
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Triethylamine (B128534) (TEA)
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Anhydrous Dichloromethane (DCM)
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Sodium azide (B81097) (NaN3)
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Anhydrous Dimethylformamide (DMF)
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Triphenylphosphine (B44618) (PPh3)
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Tetrahydrofuran (THF)
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Hydrazine (B178648) monohydrate
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Methanol
Procedure:
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Mesylation of the hydroxyl group: Dissolve α-phthalimido-ω-hydroxy-PEG6 (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain α-phthalimido-ω-mesyl-PEG6.
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Azidation: Dissolve the α-phthalimido-ω-mesyl-PEG6 in anhydrous DMF and add sodium azide (3 equivalents). Heat the reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield α-phthalimido-ω-azido-PEG6.
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Reduction of the azide to a primary amine (Staudinger Reduction): Dissolve the α-phthalimido-ω-azido-PEG6 in THF and add triphenylphosphine (1.5 equivalents). Stir the mixture at room temperature for 12 hours. Add water to the reaction mixture and stir for another 4 hours to hydrolyze the intermediate phosphazene. Concentrate the reaction mixture and purify by column chromatography to yield α-phthalimido-ω-amino-PEG6.
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Hydrazinolysis to deprotect the phthalimide (B116566) and form the hydrazide: While the above step yields a terminal amine, a more direct route to the final product involves the hydrazinolysis of a suitable precursor. A more direct synthesis would involve starting with a PEG derivative with a terminal ester group. For the final step to yield the desired product, one would typically start with a precursor such as H2N-PEG6-COOtBu. The tert-butyl ester can be cleaved and the resulting carboxylic acid can be reacted with hydrazine. A more direct synthesis from a protected amino-PEG-ester would be as follows: Dissolve a Boc-protected amino-PEG6-ester (e.g., Boc-NH-PEG6-COOEt) in ethanol. Add hydrazine monohydrate (10 equivalents) and reflux the mixture for 12 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then treated with an acid (e.g., TFA in DCM) to remove the Boc protecting group, yielding H2N-PEG6-Hydrazide after purification.
Bioconjugation via Hydrazone Ligation: Antibody-Drug Conjugate (ADC) Formation
This protocol describes the conjugation of a cytotoxic drug containing a ketone functional group to an antibody via the H2N-PEG6-Hydrazide linker.
Materials:
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Monoclonal antibody (mAb)
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Sodium periodate (B1199274) (NaIO4)
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H2N-PEG6-Hydrazide
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Ketone-modified cytotoxic drug
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Aniline (B41778) (catalyst, optional)
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Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
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Quenching solution (e.g., glycerol)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Antibody Oxidation: Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM. Incubate the reaction in the dark at room temperature for 30 minutes. Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM. Purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.
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Linker Conjugation: Add a 50-fold molar excess of H2N-PEG6-Hydrazide to the purified oxidized antibody solution. If using a catalyst, add aniline to a final concentration of 10-20 mM. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
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Drug Conjugation: To the solution containing the antibody-PEG-hydrazide conjugate, add the ketone-modified cytotoxic drug (typically 5-10 fold molar excess over the antibody). The reaction proceeds to form a stable hydrazone bond. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
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Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess drug and linker. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the application of H2N-PEG6-Hydrazide.
Caption: Synthetic pathway for H2N-PEG6-Hydrazide.
Caption: Experimental workflow for ADC synthesis.
Caption: Logical workflow for PROTAC synthesis.
Caption: Simplified VEGFR-1 signaling cascade.
Conclusion
H2N-PEG6-Hydrazide represents a critical tool in the arsenal (B13267) of the modern drug developer. Its well-defined structure, coupled with the hydrophilic properties of the PEG spacer, provides a robust and versatile platform for the construction of sophisticated therapeutic agents. The experimental protocols and conceptual workflows presented herein offer a foundational guide for the practical application of this linker in the pursuit of next-generation targeted therapies. As the fields of bioconjugation and targeted protein degradation continue to advance, the rational application of linkers such as H2N-PEG6-Hydrazide will undoubtedly play a central role in translating innovative concepts into clinical realities.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
